molecular formula C18H21NO2S B2737647 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(m-tolyl)ethanone CAS No. 1790202-84-4

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(m-tolyl)ethanone

Cat. No.: B2737647
CAS No.: 1790202-84-4
M. Wt: 315.43
InChI Key: QPDHKSBWXPOCFW-UHFFFAOYSA-N
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Description

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(m-tolyl)ethanone is a complex organic compound that features a unique combination of a furan ring, a thiazepane ring, and a tolyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

The synthesis of 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(m-tolyl)ethanone involves multiple steps, typically starting with the preparation of the furan and thiazepane intermediates. The synthetic route may include:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Thiazepane Ring: This step often involves the reaction of a suitable amine with a thiol or thioester, followed by cyclization.

    Coupling of Intermediates: The furan and thiazepane intermediates are then coupled with the m-tolyl group through a series of reactions, such as Friedel-Crafts acylation or other suitable coupling reactions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(m-tolyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride to yield corresponding alcohols or amines.

    Substitution: The thiazepane ring can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents under appropriate conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(m-tolyl)ethanone has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular pathways.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(m-tolyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(m-tolyl)ethanone can be compared with other similar compounds, such as:

    1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(p-tolyl)ethanone: This compound differs by the position of the methyl group on the tolyl ring, which can affect its chemical and biological properties.

    1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(o-tolyl)ethanone: The ortho position of the methyl group introduces steric hindrance, potentially altering the compound’s reactivity and interactions.

    1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(phenyl)ethanone: The absence of the methyl group on the phenyl ring can lead to differences in hydrophobicity and binding affinity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-2-(3-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S/c1-14-4-2-5-15(12-14)13-18(20)19-8-7-17(22-11-9-19)16-6-3-10-21-16/h2-6,10,12,17H,7-9,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDHKSBWXPOCFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CCC(SCC2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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